molecular formula C25H27N5O3 B2560072 N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 941949-94-6

N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2560072
CAS No.: 941949-94-6
M. Wt: 445.523
InChI Key: SVBXMRIWYAVSHQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a 5-methyl group and a carboxamide moiety. The carboxamide is linked to a 2,4-dimethylphenyl group, while the triazole’s N1 position is functionalized with a [2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl substituent.

Synthesis likely involves coupling a triazole-4-carboxylic acid derivative with the appropriate amine (e.g., 2,4-dimethylaniline) using activating agents such as HBTU or EDCI, as seen in analogous compounds .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-6-32-22-10-8-7-9-19(22)25-27-21(18(5)33-25)14-30-17(4)23(28-29-30)24(31)26-20-12-11-15(2)13-16(20)3/h7-13H,6,14H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBXMRIWYAVSHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C25H27N5O3C_{25}H_{27}N_{5}O_{3} with a molecular weight of 445.5 g/mol. Its structural components include:

  • Triazole ring : Known for its role in various biological activities.
  • Oxazole moiety : Associated with antimicrobial and anti-inflammatory properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance, derivatives containing triazole and oxazole rings have demonstrated significant inhibition of cancer cell proliferation in various assays.

Table 1: Summary of Anticancer Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)12.5Apoptosis induction
Compound BA549 (Lung)8.0Cell cycle arrest
N-(2,4-dimethylphenyl)-...HT29 (Colon)TBDTBD

Antimicrobial Activity

Compounds similar to N-(2,4-dimethylphenyl)-... have also shown antimicrobial properties against various pathogens. The oxazole and triazole moieties are particularly noted for their effectiveness against bacterial and fungal strains.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The mechanisms by which N-(2,4-dimethylphenyl)-... exerts its biological effects appear to involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the administration of a structurally related triazole compound in a clinical trial for patients with advanced solid tumors. Results indicated a partial response in several patients, suggesting that the triazole framework may enhance therapeutic efficacy.

Comparison with Similar Compounds

Structural Variations and Implications

Electron-withdrawing groups (e.g., chloro in ) increase melting points (e.g., 133–135°C for 3a vs. 123–125°C for 3c), suggesting stronger crystal packing interactions .

Heterocyclic Modifications :

  • Replacing the oxazole in the target compound with a second triazole () reduces steric bulk but may alter binding affinity in biological targets.
  • The 5-methyl group on the oxazole (target compound) is conserved in analogs (), likely contributing to metabolic stability by shielding reactive sites .

Synthetic Efficiency :

  • Yields for pyrazole-carboxamide derivatives () range from 62% to 71%, comparable to typical triazole syntheses. The target compound’s yield is unreported but may follow similar trends due to shared coupling agents (e.g., HBTU, EDCI) .

Spectroscopic and Analytical Comparisons

  • NMR : Aromatic protons in the target compound’s 2,4-dimethylphenyl group would resonate near δ 7.0–7.5 ppm, similar to analogs in (δ 7.4–7.6 ppm for phenyl groups) .
  • Mass Spectrometry : The molecular ion [M+H]⁺ for the target compound (theoretical m/z 479.55) would align with analogs like 3a (m/z 403.1) and 3d (m/z 421.0) .
  • Chromatography : Purification via flash chromatography () or preparative TLC () is standard for such derivatives.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can purity be ensured?

The compound is synthesized via multi-step reactions, typically involving:

  • Step 1 : Condensation of substituted anilines with isocyanides to form carboximidoyl chloride intermediates .
  • Step 2 : Cyclization with sodium azide under Huisgen 1,3-dipolar conditions to construct the 1,2,3-triazole core .
  • Step 3 : Functionalization of the oxazole ring using alkylation or nucleophilic substitution . Purity assurance : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing its structure?

  • 1H/13C NMR : Resolves substituent positions on the triazole and oxazole rings, with chemical shifts for methyl groups (δ ~2.3 ppm) and ethoxy protons (δ ~1.3–1.5 ppm) .
  • IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., m/z ~436.45 for C22H21FN6O3 derivatives) .

Q. What biological activities have been reported for structurally similar triazole-oxazole hybrids?

Analogous compounds exhibit:

  • Anticancer activity : IC50 values <10 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines via kinase inhibition .
  • Antimicrobial effects : MIC ~8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anti-inflammatory potential : COX-2 inhibition (IC50 ~0.5 µM) in murine macrophages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the oxazole-methyltriazole intermediate?

  • Ultrasound-assisted synthesis : Reduces reaction time (from 12h to 2h) and increases yield (by ~20%) via cavitation-enhanced mixing .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize transition states during cyclization .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., over-alkylation) .

Q. What computational strategies are effective for predicting target interactions and SAR?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) by analyzing hydrogen bonds between the carboxamide group and kinase active sites .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at 2,4-dimethylphenyl) with bioactivity using Hammett constants (σ) .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., >50 ns trajectories) to prioritize derivatives for synthesis .

Q. How can conflicting cytotoxicity data from different assays be resolved?

  • Assay standardization : Compare MTT (mitochondrial activity) vs. trypan blue (membrane integrity) results to distinguish cytostatic vs. cytotoxic effects .
  • Dose-response validation : Replicate studies with 8-point dilution series (0.1–100 µM) to confirm IC50 consistency .
  • Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK-293) to rule out non-specific toxicity .

Q. What strategies enhance selectivity for microbial vs. mammalian targets?

  • Structural modifications : Introduce bulky groups (e.g., trifluoromethyl) to exploit steric differences in bacterial vs. human enzyme active sites .
  • Prodrug design : Mask the carboxamide with ester groups to improve microbial membrane penetration .
  • Metabolic stability assays : Use liver microsomes to identify derivatives resistant to cytochrome P450 degradation .

Methodological Tables

Table 1 : Key Synthetic Parameters for Optimized Yield

StepReagent/ConditionYield (%)Purity (HPLC)
1DMF, 80°C, 6h7895%
2NaN3, CuSO4, RT6598%
3Ultrasound, 2h8599%
Data derived from

Table 2 : Comparative Bioactivity of Analogues

Substituent (R)Anticancer (IC50, µM)Antimicrobial (MIC, µg/mL)
2,4-diF4.28
4-OCH312.532
3-CF32.84
Data from

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